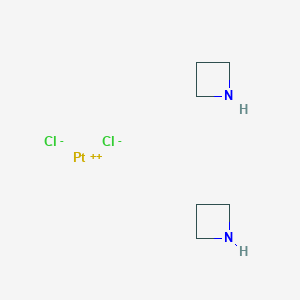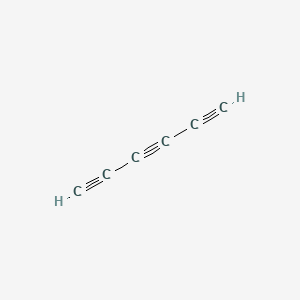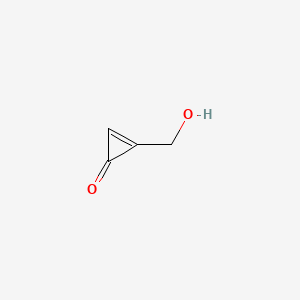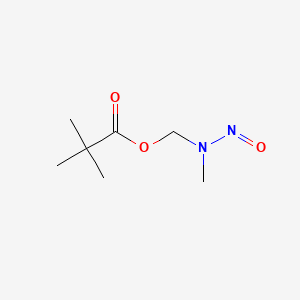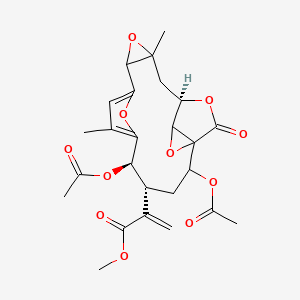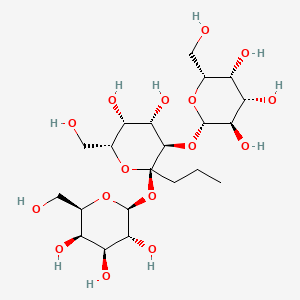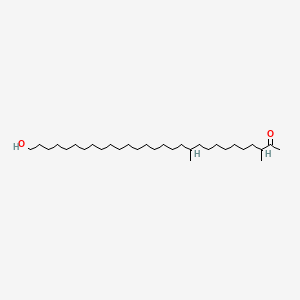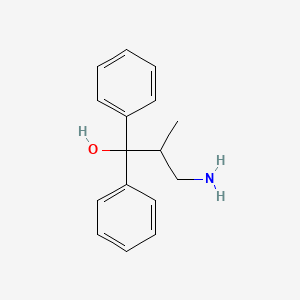![molecular formula C13H11N3S2 B1219880 2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole](/img/structure/B1219880.png)
2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole is an aryl sulfide.
Scientific Research Applications
Synthesis and Characterization
2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole is involved in the synthesis of various compounds characterized by spectroscopic techniques. For instance, N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones were synthesized using a compound similar to 2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole. These synthesized compounds were analyzed using spectroscopic techniques and elemental analyses, providing a basis for understanding their structures and potential applications in various fields of research (Saeed et al., 2014).
Antimicrobial Properties
Compounds related to 2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole have been studied for their antimicrobial properties. A series of newer analogues of quinolin-8-ol, similar in structure to the compound of interest, have shown potent antimicrobial properties. Some of these compounds have demonstrated significant antibacterial activity against both gram-positive and gram-negative organisms. This indicates the potential of 2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole and its analogues in the development of new antimicrobial agents (Sharma et al., 2008).
Antifungal and Antiviral Activity
Research has also highlighted the antifungal and antiviral activities of compounds related to 2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole. For example, certain thiadiazole derivatives have shown excellent antifungal activity and good inhibition activity against tobacco mosaic virus (TMV), indicating their potential use in agricultural settings to protect crops from fungal infections and viral diseases (Wang et al., 2011).
Anticancer Activity
Thiadiazole compounds have been investigated for their potential anticancer properties. Some novel thiadiazol substituted quinazolin-4-(3H)-ones have shown promising results in in vitro anticancer activity studies. These compounds have been effective against specific cancer cell lines, suggesting that derivatives of 2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole might possess anticancer properties that could be harnessed for therapeutic purposes (Joseph et al., 2010).
properties
Molecular Formula |
C13H11N3S2 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-methyl-5-(2-methylquinolin-4-yl)sulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H11N3S2/c1-8-7-12(18-13-16-15-9(2)17-13)10-5-3-4-6-11(10)14-8/h3-7H,1-2H3 |
InChI Key |
FMVZKGYXMKDRSK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(S3)C |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(S3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




